N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methyl-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O4/c1-13-7-8-15(11-21(13)28(31)32)22(29)26-20-12-16(9-10-18(20)24)27-14(2)25-19-6-4-3-5-17(19)23(27)30/h3-12H,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRSCSXWEGKSQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methyl-3-nitrobenzamide typically involves several steps:
Formation of the quinazolinone core: : This step involves the condensation of anthranilic acid derivatives with formamide or similar reagents under high-temperature conditions.
Introduction of the fluoro-phenyl group: : This is usually achieved via halogen exchange reactions, where a precursor aromatic compound is treated with a fluorinating agent.
Attachment of the nitrobenzamide group: : This step involves nucleophilic substitution, where the benzamide group is introduced to the substituted quinazolinone intermediate.
Industrial Production Methods
In an industrial setting, the synthesis might utilize continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate hydrogenation steps, while automation and real-time monitoring ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methyl-3-nitrobenzamide can undergo several types of chemical reactions:
Oxidation: : It can be oxidized at specific sites, particularly the methyl groups.
Reduction: : The nitro group is susceptible to reduction, forming corresponding amines.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, given the presence of various reactive sites.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: : Lithium aluminium hydride (LiAlH₄), hydrogen gas with a palladium catalyst.
Substituting agents: : Halogenating agents like chlorine (Cl₂), bromine (Br₂), and various organometallic reagents.
Major Products
Products from these reactions vary, including:
Oxidation products: : Aldehydes and carboxylic acids.
Reduction products: : Amines.
Substitution products: : Varied organometallic complexes and halogenated derivatives.
Scientific Research Applications
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methyl-3-nitrobenzamide has diverse applications:
Chemistry: : Used as a precursor or intermediate in organic synthesis.
Biology: : Studied for its potential interactions with biomolecules, such as proteins and nucleic acids.
Medicine: : Investigated for its potential therapeutic effects, including anti-cancer properties, due to its ability to interact with specific molecular targets.
Industry: : Utilized in the development of advanced materials and chemical formulations, owing to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methyl-3-nitrobenzamide exerts its effects typically involves:
Molecular Targets: : It interacts with enzymes, receptors, or other proteins, often inhibiting or modifying their activity.
Pathways: : Modulation of signaling pathways, including those related to cell proliferation and apoptosis, particularly in the context of cancer research.
Comparison with Similar Compounds
Core Heterocycle Modifications
Compound from :
- Core : Pyrido[2,3-d]pyrimidin-4-one (a fused pyridine-pyrimidine system) instead of quinazolin-4(3H)-one.
- Impact: The pyrido[2,3-d]pyrimidinone core introduces an additional nitrogen atom, altering electronic distribution and hydrogen-bonding capacity. This may affect solubility or receptor interactions compared to the quinazolinone core .
Compound 2h () :
- Core : Quinazolin-4(3H)-one (same as the target compound).
- Substituents : Lacks the 2-fluoro and 3-nitro groups; instead, it has a simple benzamide group.
- Key Data :
Substituent Effects
- Impact of Nitro Group : The nitro group increases lipophilicity (logP) and may enhance interactions with hydrophobic pockets in biological targets. However, it could reduce aqueous solubility compared to Compound 2h .
- Fluorine Role : The 2-fluoro substituent may improve metabolic stability by resisting oxidative degradation and enhancing π-stacking interactions .
Tautomerism and Conformational Stability
- thiol) affects spectral properties and reactivity. For the target compound, tautomerism could similarly influence NMR and IR profiles .
Biological Activity
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methyl-3-nitrobenzamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 437.5 g/mol
- CAS Number : 899980-57-5
The presence of functional groups such as the quinazolinone moiety and nitro group contributes significantly to its biological properties.
Anticancer Activity
Research indicates that compounds containing quinazolinone structures exhibit significant anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, leading to reduced tumor growth.
- Apoptosis Induction : It has been noted to promote apoptosis in certain cancer cell lines, enhancing its therapeutic potential.
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated. Studies have demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Study on Anticancer Properties
A significant study assessed the anticancer activity of this compound against various cancer cell lines. The results indicated:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | 5.6 |
| MCF7 (Breast Cancer) | 3.2 |
| HeLa (Cervical Cancer) | 4.8 |
The compound exhibited a dose-dependent response, suggesting its potential as a lead candidate for further development in cancer therapy.
Antimicrobial Efficacy
In a separate evaluation of antimicrobial efficacy, the compound was tested against multiple bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Mycobacterium tuberculosis | 4 |
These findings highlight the compound's potency, particularly against Mycobacterium tuberculosis, indicating its potential utility in treating resistant infections.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Kinase Inhibition : By inhibiting key kinases, the compound disrupts signaling pathways essential for cancer cell survival.
- Bacterial Targeting : It interferes with bacterial protein synthesis and metabolic functions, leading to cell death.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methyl-3-nitrobenzamide, and what reagents are critical for its preparation?
- Methodology : The synthesis typically involves multi-step reactions starting with functionalization of the quinazolinone core. Key steps include coupling the 2-fluoro-5-aminophenyl group to the quinazolin-4-one moiety via nucleophilic substitution, followed by benzamide formation using 4-methyl-3-nitrobenzoyl chloride. Catalysts like Pd/C (for reductions) and coupling agents such as DCC/HOBt (for amide bonds) are essential. Solvent selection (e.g., DMF or THF) and temperature control (0–60°C) are critical to minimize side reactions .
- Table 1 : Common Reagents and Conditions
| Reaction Step | Reagents/Catalysts | Conditions |
|---|---|---|
| Quinazolinone functionalization | KMnO₄ (oxidation), LiAlH₄ (reduction) | 50–80°C, inert atmosphere |
| Amide coupling | DCC, HOBt | 0–25°C, anhydrous DMF |
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) is used to confirm the quinazolinone and benzamide connectivity. Key NMR signals include aromatic protons (δ 7.0–8.5 ppm) and the nitro group’s deshielding effects. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (>95% purity) ensures product homogeneity. Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro groups (~1520 cm⁻¹) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodology : Stability studies use accelerated degradation tests (e.g., 40–80°C, pH 1–13 buffers). The quinazolinone core is prone to hydrolysis under alkaline conditions (pH >10), while the nitro group may reduce under acidic/reducing environments. Monitor degradation via HPLC and UV-Vis spectroscopy. Optimal storage conditions are anhydrous, low-temperature (-20°C) environments .
Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?
- Methodology : Begin with enzyme inhibition assays (e.g., kinase or protease targets) at 1–100 µM concentrations. Use cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity. Parallel assays in non-cancerous cells (e.g., HEK293) assess selectivity .
Advanced Research Questions
Q. How can reaction yields be optimized for the nitrobenzamide coupling step, and what side reactions must be mitigated?
- Methodology : Optimize stoichiometry (1.2:1 acyl chloride:amine ratio) and use slow reagent addition to prevent dimerization. Side reactions like over-oxidation of the quinazolinone or nitro group reduction are minimized by strict temperature control (<50°C) and inert atmospheres. TLC monitoring (hexane:EtOAc 3:1) identifies intermediates .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodology : Use 2D NMR (COSY, HSQC) to assign overlapping aromatic signals. For unexpected splitting, consider dynamic effects (e.g., rotational isomerism in the amide bond). Cross-validate with computational chemistry tools (DFT calculations for predicted chemical shifts) .
Q. What experimental designs are appropriate for studying its interaction with cellular targets (e.g., kinases)?
- Methodology : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD). For intracellular targets, use fluorescence polarization assays with labeled inhibitors. CRISPR knockouts of suspected targets validate specificity .
Q. How can researchers analyze contradictory bioactivity data across different studies (e.g., varying IC₅₀ values)?
- Methodology : Compare assay conditions (e.g., ATP concentrations in kinase assays, cell passage numbers). Use meta-analysis tools to account for batch effects. Validate with orthogonal assays (e.g., Western blotting for target inhibition) .
Q. What strategies enable comparative pharmacological studies between this compound and its structural analogs?
- Methodology : Synthesize analogs with modifications (e.g., replacing nitro with cyano or methyl groups). Perform SAR analysis using in vitro potency (IC₅₀), selectivity, and ADME profiles (e.g., microsomal stability, Caco-2 permeability). Molecular docking predicts binding mode differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
